molecular formula C10H16N2O6 B11819950 Bis[3-(methylamino)oxetan-2-yl] oxalate

Bis[3-(methylamino)oxetan-2-yl] oxalate

Cat. No.: B11819950
M. Wt: 260.24 g/mol
InChI Key: ZBQRPRGZAIUIOI-UHFFFAOYSA-N
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Description

Bis[3-(methylamino)oxetan-2-yl] oxalate is a chemical compound that features two oxetane rings, each substituted with a methylamino group Oxetanes are four-membered cyclic ethers known for their ring strain, which makes them reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(methylamino)oxetan-2-yl] oxalate typically involves the formation of the oxetane ring followed by functionalization with methylamino groups. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The methylamino groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(methylamino)oxetan-2-yl] oxalate can undergo several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form various oxygenated products.

    Reduction: Reduction reactions can target the oxalate group or the oxetane ring.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino groups or the oxetane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Bis[3-(methylamino)oxetan-2-yl] oxalate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[3-(methylamino)oxetan-2-yl] oxalate exerts its effects involves the reactivity of the oxetane ring and the oxalate group. The ring strain in the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form various intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(methylamino)oxetan-2-yl] oxalate is unique due to its dual oxetane rings and the presence of both methylamino and oxalate groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other oxetane derivatives.

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

bis[3-(methylamino)oxetan-2-yl] oxalate

InChI

InChI=1S/C10H16N2O6/c1-11-5-3-15-9(5)17-7(13)8(14)18-10-6(12-2)4-16-10/h5-6,9-12H,3-4H2,1-2H3

InChI Key

ZBQRPRGZAIUIOI-UHFFFAOYSA-N

Canonical SMILES

CNC1COC1OC(=O)C(=O)OC2C(CO2)NC

Origin of Product

United States

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